3,5-Dimethyl-5-phenylimidazolidine-2,4-dione
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Overview
Description
3,5-Dimethyl-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones It is characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate, followed by cyclization to form the imidazolidine ring. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3,5-Dimethyl-5-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 5-Methyl-3-phenylimidazolidine-2,4-dione
- 5,5-Diphenylimidazolidine-2,4-dione
- (S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Comparison: 3,5-Dimethyl-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern on the imidazolidine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of both methyl and phenyl groups at specific positions on the ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
6844-34-4 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3,5-dimethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-11(8-6-4-3-5-7-8)9(14)13(2)10(15)12-11/h3-7H,1-2H3,(H,12,15) |
InChI Key |
ONMINFICGHKHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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